molecular formula C36H35ClFN5O4S B13108128 Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13108128
M. Wt: 688.2 g/mol
InChI Key: UNZINDKLMNRSMW-GYXHNOJXSA-N
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Description

Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound. It features a variety of functional groups, including a carbamate, an imidazole, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core, the introduction of the chloro and fluoro substituents, and the attachment of the cyclopropylthiophen-2-yl group. Each step would require specific reagents and conditions, such as:

    Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core: This might involve a cyclization reaction using a suitable precursor.

    Introduction of chloro and fluoro substituents: Halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.

    Attachment of the cyclopropylthiophen-2-yl group: This could involve a coupling reaction, possibly using a palladium catalyst.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques like chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of specific functional groups, such as the imidazole ring.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Its potential biological activity could be explored for applications in drug discovery and development.

Medicine

If the compound exhibits pharmacological properties, it could be investigated as a potential therapeutic agent for various diseases.

Industry

The compound might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate: This compound shares structural similarities with other carbamate-containing molecules.

    Other benzo[5,6][1,3]oxazino[3,4-a]indole derivatives: These compounds might exhibit similar chemical reactivity and biological activity.

Uniqueness

The unique combination of functional groups and substituents in this compound distinguishes it from other similar molecules, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C36H35ClFN5O4S

Molecular Weight

688.2 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C36H35ClFN5O4S/c1-18(2)32(41-36(45)46-3)34(44)42-12-4-5-26(42)33-39-17-24(40-33)20-14-23(38)31-27-15-21-13-22(37)8-9-25(21)43(27)35(47-28(31)16-20)30-11-10-29(48-30)19-6-7-19/h8-11,13-19,26,32,35H,4-7,12H2,1-3H3,(H,39,40)(H,41,45)/t26-,32-,35?/m0/s1

InChI Key

UNZINDKLMNRSMW-GYXHNOJXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC

Origin of Product

United States

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